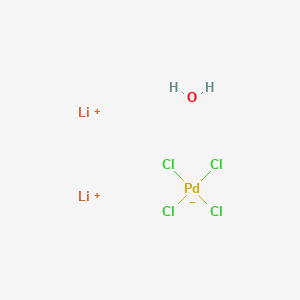

Lithium tetrachloropalladate(II) hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dilithium;tetrachloropalladium(2-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2Li.H2O.Pd/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOUIQUPOAWKJL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].O.Cl[Pd-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H2Li2OPd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679581 | |

| Record name | Lithium tetrachloropalladate(2-)--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-21-4 | |

| Record name | Lithium tetrachloropalladate(2-)--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lithium Tetrachloropalladate(II) Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of lithium tetrachloropalladate(II) hydrate (Li₂PdCl₄·xH₂O), a versatile reagent in catalysis and materials science. This compound is frequently utilized in various palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and fine chemicals.[1] The hydrated form offers improved solubility and stability, facilitating its application in both academic research and industrial processes.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of palladium(II) chloride (PdCl₂) with lithium chloride (LiCl) in an aqueous solution. The stoichiometry of the reaction is crucial for the formation of the desired tetrachloropalladate complex.

Reaction:

PdCl₂ + 2LiCl + xH₂O → Li₂[PdCl₄]·xH₂O

Experimental Protocol:

A detailed experimental protocol for the synthesis is outlined below. This procedure is based on established methods for the preparation of analogous tetrachloropalladate salts.

-

Reagent Preparation: Accurately weigh palladium(II) chloride and a stoichiometric excess of lithium chloride (a molar ratio of 1:2.1 to ensure complete reaction of the palladium salt).

-

Dissolution: Dissolve the lithium chloride in deionized water in a round-bottom flask with gentle heating and stirring.

-

Reaction Mixture: Slowly add the palladium(II) chloride powder to the lithium chloride solution. The mixture will typically turn into a deep reddish-brown solution.

-

Reaction Conditions: Heat the reaction mixture at 60-80 °C for 1-2 hours with continuous stirring to ensure the complete formation of the tetrachloropalladate complex.

-

Filtration: After the reaction is complete, cool the solution to room temperature and filter it through a fine porosity filter to remove any unreacted palladium(II) chloride or other insoluble impurities.

-

Crystallization: Slowly evaporate the solvent from the filtrate at room temperature or under reduced pressure. Reddish-brown crystals of this compound will form. The degree of hydration (x) can vary depending on the crystallization conditions.

-

Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of ice-cold ethanol to remove any residual soluble impurities, and then dry them in a desiccator over a suitable drying agent (e.g., silica gel or anhydrous calcium chloride).

Expected Yield: The yield of the reaction is typically high, often exceeding 90%, assuming careful execution of the protocol.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and hydration state. The following techniques are commonly employed.

A summary of the expected physical properties is provided in the table below.

| Property | Description |

| Appearance | Red to reddish-brown crystalline powder |

| Molecular Formula | Li₂PdCl₄·xH₂O |

| Molecular Weight | 262.11 g/mol (anhydrous) + x(18.02) g/mol |

| Solubility | Soluble in water and polar organic solvents.[1] |

IR spectroscopy is used to identify the presence of water of hydration and to characterize the Pd-Cl bonds.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

Expected Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching vibrations of water of hydration |

| ~1630 | H-O-H bending vibration of water of hydration |

| ~300-350 | Pd-Cl stretching vibrations |

UV-Vis spectroscopy provides information about the d-d electronic transitions of the square-planar [PdCl₄]²⁻ complex.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., water or a non-coordinating organic solvent).

-

Data Acquisition: Record the UV-Vis spectrum in the range of 200-800 nm.

Expected Data:

| Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Assignment |

| ~450-500 | ~100-300 | d-d transitions of the [PdCl₄]²⁻ ion |

| ~280-320 | > 10,000 | Ligand-to-metal charge transfer (LMCT) bands |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the water content and to study the thermal stability of the compound.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample into an alumina or platinum crucible.

-

Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-600 °C).

Expected Data:

| Technique | Temperature Range (°C) | Observation | Interpretation |

| TGA | 100-200 | Stepwise or continuous mass loss. | Loss of water of hydration. The percentage mass loss corresponds to the number of water molecules. |

| > 300 | Further mass loss. | Decomposition of the anhydrous Li₂PdCl₄. | |

| DSC | 100-200 | Endothermic peak(s). | Dehydration process. |

| > 300 | Endothermic or exothermic peaks. | Decomposition of the anhydrous salt. |

Powder X-ray diffraction is a powerful technique for confirming the crystalline phase of the synthesized compound and determining its crystal structure.

Experimental Protocol:

-

Sample Preparation: Finely grind the crystalline sample to a homogeneous powder.

-

Data Acquisition: Record the diffraction pattern over a specific 2θ range using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation).

Expected Data:

The XRD pattern will show a unique set of diffraction peaks (2θ values and intensities) that are characteristic of the crystalline structure of this compound. These data can be compared with reference patterns from crystallographic databases if available, or used for crystal structure determination.

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the synthesis and characterization of this compound.

Caption: Synthesis workflow for Li₂PdCl₄·xH₂O.

Caption: Characterization workflow for Li₂PdCl₄·xH₂O.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. Adherence to the outlined protocols will enable researchers and professionals to reliably prepare and validate this important palladium catalyst. The provided characterization data, while based on expected values for similar compounds, offers a solid baseline for the analysis of the synthesized product.

References

A Comprehensive Technical Guide to the Molecular Weight of Lithium Tetrachloropalladate(II) Hydrate

This technical guide provides a detailed breakdown of the molecular weight of Lithium tetrachloropalladate(II) and its hydrated forms. The information is intended for researchers, scientists, and professionals in drug development who require precise data for experimental design and chemical synthesis.

Chemical Formula and Hydration States

Lithium tetrachloropalladate(II) is an inorganic compound with the chemical formula Li₂PdCl₄. It can exist in an anhydrous (water-free) form or as a hydrate, where a specific number of water molecules are associated with each formula unit of the salt. The general formula for the hydrate is represented as Li₂PdCl₄·xH₂O, where 'x' denotes the number of water molecules. While various hydration states may exist, a common form is the trihydrate.[1]

Atomic Weights of Constituent Elements

The calculation of the molecular weight of Lithium tetrachloropalladate(II) hydrate requires the standard atomic weights of its constituent elements. These values are provided by the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Atomic Number | Standard Atomic Weight ( g/mol ) |

| Lithium | Li | 3 | 6.94 |

| Palladium | Pd | 46 | 106.42 |

| Chlorine | Cl | 17 | 35.45 |

| Hydrogen | H | 1 | 1.008 |

| Oxygen | O | 8 | 15.999 |

Note: The atomic weights of Lithium, Chlorine, Hydrogen, and Oxygen are often presented as intervals due to natural isotopic variation.[2][3][4][5][6] For the purpose of this guide, the conventional (abridged) values are used for clarity and practical application.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of all atoms in its chemical formula. Below are the calculated molecular weights for the anhydrous and common hydrated forms of Lithium tetrachloropalladate(II).

3.1. Anhydrous Lithium Tetrachloropalladate(II) (Li₂PdCl₄)

The molecular weight is calculated as follows: (2 × Atomic Weight of Li) + (1 × Atomic Weight of Pd) + (4 × Atomic Weight of Cl) (2 × 6.94) + (1 × 106.42) + (4 × 35.45) = 13.88 + 106.42 + 141.80 = 262.10 g/mol [7]

3.2. Lithium Tetrachloropalladate(II) Monohydrate (Li₂PdCl₄·H₂O)

The molecular weight is the sum of the anhydrous compound and one water molecule: Molecular Weight of Li₂PdCl₄ + (2 × Atomic Weight of H) + (1 × Atomic Weight of O) 262.10 + (2 × 1.008) + (1 × 15.999) = 262.10 + 18.015 = 280.115 g/mol

3.3. Lithium Tetrachloropalladate(II) Trihydrate (Li₂PdCl₄·3H₂O)

The molecular weight is the sum of the anhydrous compound and three water molecules: Molecular Weight of Li₂PdCl₄ + 3 × [(2 × Atomic Weight of H) + (1 × Atomic Weight of O)] 262.10 + 3 × [18.015] = 262.10 + 54.045 = 316.145 g/mol

Summary of Molecular Weights

For ease of reference, the molecular weights are summarized in the table below.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Anhydrous Lithium Tetrachloropalladate(II) | Li₂PdCl₄ | 262.10 |

| Lithium Tetrachloropalladate(II) Monohydrate | Li₂PdCl₄·H₂O | 280.12 |

| Lithium Tetrachloropalladate(II) Trihydrate | Li₂PdCl₄·3H₂O | 316.15 |

Inapplicability of Experimental Protocols and Pathway Diagrams

The determination of the molecular weight of a chemical compound is a fundamental calculation based on its chemical formula and the standard atomic weights of its constituent elements. As such, the user's request for detailed experimental protocols, signaling pathway diagrams, and logical relationship workflows is not applicable to this topic. These components are relevant to the study of biological processes, experimental procedures, or complex systems, but not to the intrinsic physical property of molecular weight.

To illustrate the straightforward nature of this topic, a simple logical diagram is provided below.

References

- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Lithium - Wikipedia [en.wikipedia.org]

- 3. Oxygen - Wikipedia [en.wikipedia.org]

- 4. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 7. wholesale Lithium tetrachloropalladate(II) Crystalline - FUNCMATER [funcmater.com]

An In-depth Technical Guide on the Solubility of Lithium Tetrachloropalladate(II) Hydrate in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of lithium tetrachloropalladate(II) hydrate (Li₂PdCl₄·xH₂O) in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility summary, detailed experimental protocols for solubility determination, and the contextual application of this compound in organic synthesis, illustrated through a common catalytic cycle. This guide is intended to equip researchers with the foundational knowledge and methodologies to effectively utilize this compound in their work.

Introduction

This compound is a significant palladium salt employed as a catalyst and precursor in a variety of organic reactions, most notably in cross-coupling reactions which are fundamental to pharmaceutical and fine chemical synthesis.[1] The hydrate form is often preferred due to its enhanced stability and solubility compared to the anhydrous salt.[1] Understanding the solubility of this compound in different organic solvents is critical for reaction optimization, catalyst loading, and overall process efficiency.

Qualitative Solubility Profile

Below is a table summarizing the expected qualitative solubility of this compound in common organic solvents. It is important to note that this information is predictive and should be confirmed experimentally.

| Solvent Name | Solvent Type | Predicted Solubility | Rationale |

| Methanol (MeOH) | Polar Protic | Soluble | The high polarity and ability to form hydrogen bonds should facilitate dissolution. |

| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, its polarity should allow for the dissolution of the salt. |

| Acetone | Polar Aprotic | Sparingly Soluble to Soluble | As a polar aprotic solvent, it is expected to dissolve the salt.[2] |

| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | Lower polarity compared to other polar aprotic solvents may limit solubility. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of inorganic salts.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A highly polar aprotic solvent with excellent solvating power for salts.[3] |

| Acetonitrile (MeCN) | Polar Aprotic | Sparingly Soluble to Soluble | A polar aprotic solvent that should facilitate dissolution.[2] |

| Dichloromethane (DCM) | Nonpolar | Insoluble | The nonpolar nature of DCM is unlikely to effectively solvate the ionic lattice of the salt. |

| Toluene | Nonpolar | Insoluble | As a nonpolar aromatic hydrocarbon, it is not expected to dissolve polar inorganic salts. |

| Hexane | Nonpolar | Insoluble | A nonpolar alkane that is a poor solvent for ionic compounds. |

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining the solubility of this compound in organic solvents.

This method is a rapid screening procedure to assess whether the compound is soluble, sparingly soluble, or insoluble in a particular solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, THF, DMF, DMSO, acetonitrile, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer or shaker

-

Spatula

-

Graduated pipette or micropipette

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by shaking for 1-2 minutes.

-

Allow the mixture to stand and observe.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Sparingly Soluble: A portion of the solid dissolves, but some undissolved solid remains. The solution may be colored.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains largely colorless or only slightly colored by fine particles.

-

-

Record the observations for each solvent.

This method provides a more accurate, albeit still approximate, measure of solubility.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Scintillation vials with caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the organic solvent in a scintillation vial. Ensure there is undissolved solid at the bottom.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed for several hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the withdrawn supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended microcrystals.

-

Determine the mass of the filtered solution.

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried solid residue.

-

Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved solid and the volume of the solvent.

Application in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a common precursor for the active Pd(0) catalyst required in Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While quantitative solubility data for this compound in organic solvents remains scarce, this guide provides a framework for its practical application. The qualitative solubility predictions, coupled with robust experimental protocols, empower researchers to make informed decisions about solvent selection and reaction conditions. Furthermore, understanding its role in key synthetic transformations like the Suzuki-Miyaura cross-coupling reaction highlights its importance in the development of novel chemical entities. It is recommended that researchers perform their own solubility tests as a preliminary step in process development and optimization.

References

An In-depth Technical Guide to the Safe Handling and Application of Lithium Tetrachloropalladate(II) Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and experimental applications of Lithium tetrachloropalladate(II) hydrate (Li₂PdCl₄·xH₂O). The information is intended for professionals in research and development who utilize palladium compounds in catalysis, materials science, and drug discovery.

Chemical and Physical Properties

This compound is a brown, crystalline solid.[1] It is recognized for its utility as a catalyst in various organic reactions, including cross-coupling reactions crucial for pharmaceutical synthesis.[2] The hydrate form offers enhanced solubility and stability, facilitating its use in a range of applications.[2]

| Property | Value | Source(s) |

| CAS Number | 15525-45-8 (anhydrous), 123334-21-4 (hydrate) | [2][3] |

| Molecular Formula | Li₂PdCl₄ | [1][4] |

| Molecular Weight | 262.11 g/mol (anhydrous) | [4] |

| Appearance | Brown crystalline solid | [1] |

| Solubility | Soluble in water | [5] |

Hazard Identification and Safety Data

Lithium tetrachloropalladate(II) is classified as a hazardous substance.[3] It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

| Hazard Classification | Category | Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [1][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation | [1][3] |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation | [1][3] |

Toxicological Data:

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risks associated with this compound.

| Aspect | Recommendation | Source(s) |

| Ventilation | Use only in a well-ventilated area or outdoors. | [3] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [3] |

| Hygiene | Wash hands and any exposed skin thoroughly after handling. | [3] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store at room temperature. | [2][3] |

| Incompatible Materials | Strong oxidizing agents. | [3] |

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician. | [3] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. | [3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [1] |

Experimental Protocols

This compound is a versatile precursor, particularly in the synthesis of palladium nanoparticles (PdNPs) for catalytic applications.[2] The following is a generalized protocol for the synthesis of PdNPs.

Objective: To synthesize palladium nanoparticles using this compound as a precursor.

Materials:

-

This compound

-

Reducing agent (e.g., sodium borohydride)

-

Stabilizing agent (e.g., polyvinylpyrrolidone - PVP)

-

Deionized water

Procedure:

-

Precursor Solution Preparation: Prepare an aqueous solution of this compound at a desired concentration (e.g., 1 mM).

-

Addition of Stabilizing Agent: To the precursor solution, add an aqueous solution of a stabilizing agent like PVP. The stabilizer prevents the agglomeration of the nanoparticles.

-

Reduction: While stirring the solution vigorously, add a freshly prepared solution of a reducing agent (e.g., sodium borohydride) dropwise. The color of the solution will typically change, indicating the formation of palladium nanoparticles.

-

Purification: The synthesized palladium nanoparticles can be purified by methods such as centrifugation and washing to remove unreacted reagents and byproducts.

Experimental Workflow for Palladium Nanoparticle Synthesis

Caption: A generalized workflow for the synthesis of palladium nanoparticles.

Potential Signaling Pathways in Biological Systems

While specific signaling pathways for this compound are not well-documented, research on other palladium(II) complexes suggests potential mechanisms of action in biological systems, particularly in the context of cancer research.[7][8] Palladium complexes have been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling cascades.[7] One proposed mechanism involves the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of caspase pathways.[8]

Hypothesized Signaling Pathway for Palladium(II) Complex-Induced Apoptosis

Caption: A potential signaling pathway for apoptosis induced by Palladium(II) complexes.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) or professional safety guidance. Always refer to the specific SDS for the material you are using and follow all applicable safety regulations.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.cn]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Lithium Tetrachloropalladate(II)CAS #: 15525-45-8 [eforu-chemical.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Palladium (II) Complex Enhances ROS-Dependent Apoptotic Effects via Autophagy Inhibition and Disruption of Multiple Signaling Pathways in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Fundamental Applications of Lithium Palladium Chloride Hydrate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium palladium chloride hydrate (Li₂PdCl₄·xH₂O), also known as lithium tetrachloropalladate(II) hydrate, is a versatile and highly soluble source of palladium(II) that serves as a crucial catalyst and precursor in a multitude of chemical transformations. Its enhanced solubility and stability in various solvents make it an attractive alternative to other palladium salts in organic synthesis and materials science. This technical guide provides a comprehensive overview of the fundamental applications of lithium palladium chloride hydrate, with a focus on its utility in cross-coupling reactions, Wacker-type oxidations, carbonylation reactions, and the synthesis of palladium nanoparticles. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its practical application in research and development, particularly within the pharmaceutical industry.

Introduction to Lithium Palladium Chloride Hydrate

Lithium palladium chloride hydrate is a red-brown crystalline solid that is readily soluble in water and polar organic solvents. This high solubility, a key advantage over palladium(II) chloride (PdCl₂), is attributed to the formation of the tetrachloropalladate(II) anion, [PdCl₄]²⁻, which is stabilized by lithium cations. The hydrate form further enhances its handling and dissolution characteristics. These properties make it an excellent and reliable source of palladium(II) for homogeneous catalysis, ensuring reproducible catalytic activity.

Key Properties:

-

Molecular Formula: Li₂PdCl₄·xH₂O

-

Appearance: Red-brown powder or chunks

-

Solubility: High solubility in water and polar organic solvents

-

Key Advantage: Serves as a readily available and soluble source of catalytically active palladium(II) species.

Applications in Catalysis

The primary application of lithium palladium chloride hydrate lies in its role as a catalyst or pre-catalyst in a variety of organic reactions. The [PdCl₄]²⁻ complex can be readily reduced in situ to the catalytically active Pd(0) species required for many cross-coupling reactions, or it can directly participate in oxidative catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions

Lithium palladium chloride hydrate is an effective pre-catalyst for a range of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. Lithium palladium chloride hydrate can serve as the palladium source for this transformation.

Generic Reaction Scheme: R¹-X + R²-B(OR)₂ → R¹-R² (where X = Cl, Br, I, OTf)

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

-

Add the solvent system (e.g., a mixture of toluene and water).

-

To this mixture, add a solution of lithium palladium chloride hydrate (0.01-1 mol%) and a suitable phosphine ligand (e.g., PPh₃, 0.02-2 mol%).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Chlorides.

| Entry | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroacetophenone | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 110 | 18 | 78 |

| 3 | 4-Chlorobenzonitrile | 3-Thienylboronic acid | K₃PO₄ | DMF/H₂O | 120 | 24 | 92 |

Note: The data in this table is illustrative of typical yields for Suzuki-Miyaura reactions of aryl chlorides and may not represent results obtained specifically with lithium palladium chloride hydrate.

Catalytic Cycle for Suzuki-Miyaura Coupling:

The Theoretical Core of Palladium Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Palladium catalysis stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency. This technical guide delves into the fundamental theoretical mechanisms that underpin the remarkable catalytic activity of palladium, providing a comprehensive resource for researchers, scientists, and professionals in drug development. The principles of oxidative addition, reductive elimination, migratory insertion, and transmetalation are explored in detail, with a focus on their roles in seminal cross-coupling reactions.

Fundamental Mechanistic Steps in Palladium Catalysis

The catalytic prowess of palladium lies in its ability to cycle between different oxidation states, most commonly Pd(0) and Pd(II), facilitating a sequence of elementary steps that collectively forge new chemical bonds.[1] A generic catalytic cycle, applicable to many palladium-catalyzed reactions, initiates with an active Pd(0) species.[2]

Oxidative Addition

The catalytic cycle typically commences with the oxidative addition of an organic halide (or triflate) to a coordinatively unsaturated Pd(0) complex. In this step, the palladium center inserts itself into the carbon-halogen bond, leading to the formation of a square planar Pd(II) species.[3] This process involves the oxidation of palladium from the 0 to the +2 oxidation state. The reactivity of the organic halide in oxidative addition generally follows the trend of bond strength: C-I > C-OTf > C-Br > C-Cl.[4] Oxidative addition is often the rate-determining step in many cross-coupling reactions.[4]

Transmetalation

Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., organoboron, organotin, or organozinc compounds) to the newly formed Pd(II) complex.[5] This step is crucial for introducing the second organic partner into the catalytic cycle. The exact mechanism of transmetalation can be complex and is influenced by the nature of the organometallic reagent, the ligands on the palladium, and the reaction conditions.[5]

Migratory Insertion

In reactions such as the Heck reaction, an alkene coordinates to the Pd(II) center, followed by a migratory insertion . In this step, the aryl or vinyl group attached to the palladium migrates to one of the carbons of the coordinated alkene, forming a new carbon-carbon sigma bond and a new alkyl-palladium intermediate.[6] This insertion typically occurs in a syn fashion, meaning the palladium and the migrating group add to the same face of the alkene.[6]

β-Hydride Elimination

Following migratory insertion in the Heck reaction, a β-hydride elimination occurs. A hydrogen atom from a carbon atom beta to the palladium center is transferred to the metal, forming a palladium-hydride species and regenerating the carbon-carbon double bond in the product.[6]

Reductive Elimination

The final step in many catalytic cycles is reductive elimination , where the two organic groups on the Pd(II) center couple to form the desired product and regenerate the catalytically active Pd(0) species.[3] This step involves the reduction of palladium from the +2 to the 0 oxidation state. For reductive elimination to occur, the two organic groups must typically be in a cis orientation to each other on the palladium center.[2]

Key Palladium-Catalyzed Cross-Coupling Reactions

The fundamental steps outlined above are integral to a wide array of powerful cross-coupling reactions, each with its unique set of reactants and applications.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[7] A base is a critical component of the Suzuki reaction, as it is believed to activate the organoboron reagent, facilitating the transmetalation step.[8]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Heck Reaction

The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[7] This reaction is a powerful tool for the synthesis of substituted alkenes.[7]

Catalytic Cycle of the Heck Reaction

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. forum.graphviz.org [forum.graphviz.org]

- 3. Solved Draw the catalytic cycle for the Suzuki-Miyaura cross | Chegg.com [chegg.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. organic-chemistry.org [organic-chemistry.org]

Spectroscopic Analysis of Lithium Tetrachloropalladate(II) Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of Lithium tetrachloropalladate(II) hydrate (Li₂[PdCl₄]·xH₂O). This compound is a key catalyst and precursor in various chemical syntheses, making its thorough characterization essential for quality control and mechanistic studies. This document outlines the theoretical basis and practical considerations for analyzing this complex using a suite of spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, data interpretation guidelines, and expected spectroscopic data are presented to assist researchers in obtaining and interpreting high-quality analytical results.

Introduction

This compound is a versatile reagent used in catalysis and materials science. The square planar tetrachloropalladate(II) anion, [PdCl₄]²⁻, is the chromophore and vibrationally active component of the molecule, and its spectroscopic properties are of primary interest. The lithium cations and water of hydration also influence the overall spectroscopic signature. Understanding the spectroscopic characteristics of this compound is crucial for verifying its purity, studying its coordination chemistry, and monitoring its role in chemical reactions.

Physicochemical Properties

A summary of the key physicochemical properties of Lithium tetrachloropalladate(II) is provided in Table 1.

| Property | Value |

| Chemical Formula | Li₂[PdCl₄]·xH₂O |

| Molecular Weight | 262.09 g/mol (anhydrous) |

| Appearance | Brown crystalline powder |

| CAS Number | 123334-21-4 (hydrate) |

| Solubility | Soluble in water |

Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing the electronic transitions within the [PdCl₄]²⁻ anion. The square planar d⁸ palladium(II) center gives rise to characteristic d-d transitions and ligand-to-metal charge transfer (LMCT) bands.

Expected Spectroscopic Data:

| Transition Type | Approximate λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| d-d | ~470 | Low | ¹A₁g → ¹A₂g |

| d-d | ~380 | Moderate | ¹A₁g → ¹B₁g |

| LMCT | ~280 | High | π(Cl) → d(Pd) |

| LMCT | ~230 | Very High | σ(Cl) → d(Pd) |

Note: The exact λₘₐₓ and ε values may vary depending on the solvent and the degree of hydration.

Experimental Protocol:

-

Preparation of Standard Solutions: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., deionized water or a non-coordinating organic solvent) to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Select the desired wavelength range for scanning (typically 200-800 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Record the baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Data Analysis: Determine the λₘₐₓ values and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

UV-Vis Spectroscopy Experimental Workflow

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of the [PdCl₄]²⁻ anion and the water of hydration. The square planar [PdCl₄]²⁻ ion belongs to the D₄h point group, which has specific selection rules for IR and Raman active modes.

Expected Spectroscopic Data:

The expected vibrational modes for the [PdCl₄]²⁻ anion are summarized in Table 3. The presence of water of hydration will be indicated by broad absorption bands in the IR spectrum in the regions of 3200-3600 cm⁻¹ (O-H stretching) and around 1630 cm⁻¹ (H-O-H bending).

| Vibrational Mode | Symmetry | IR Active? | Raman Active? | Approximate Frequency (cm⁻¹) |

| Pd-Cl Symmetric Stretch | A₁g | No | Yes (polarized) | ~310 |

| Pd-Cl Asymmetric Stretch | Eᵤ | Yes | No | ~330 |

| In-plane Bend | B₁g | No | Yes (depolarized) | ~190 |

| In-plane Bend | B₂g | No | Yes (depolarized) | ~160 |

| Out-of-plane Bend | A₂ᵤ | Yes | No | ~170 |

| Out-of-plane Bend | Eᵤ | Yes | No | ~140 |

Note: These are approximate frequencies and can be influenced by the cation and crystal packing.

Experimental Protocol:

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Place the sample in the IR spectrometer.

-

Data Acquisition: Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Raman Spectroscopy:

-

Sample Preparation: Place a small amount of the crystalline sample in a glass capillary tube or on a microscope slide.

-

Instrument Setup: Place the sample in the Raman spectrometer and focus the laser beam on the sample.

-

Data Acquisition: Collect the Raman spectrum. It is important to use a laser wavelength that does not cause fluorescence of the sample.

-

Vibrational Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide information about the lithium and palladium nuclei. However, palladium-105 has a very low natural abundance and a large quadrupole moment, making it very challenging to observe.[1] Lithium-7 is a quadrupolar nucleus, but its NMR signals are generally observable.

Expected Spectroscopic Data:

-

⁷Li NMR: In solution, a single, relatively sharp resonance is expected for the Li⁺ cation. The chemical shift will be dependent on the solvent and the concentration. In the solid state, the ⁷Li NMR signal will be significantly broader due to quadrupolar interactions.

-

¹H NMR: In a deuterated solvent, the presence of water of hydration can be confirmed by a peak in the ¹H NMR spectrum. The chemical shift of this peak will be highly dependent on the solvent and temperature.

Experimental Protocol:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument.

-

Data Acquisition: Acquire the ⁷Li and ¹H NMR spectra.

-

Data Analysis: Reference the spectra to an appropriate standard and determine the chemical shifts.

NMR Spectroscopy Experimental Workflow

Logical Relationships in Spectroscopic Analysis

The combination of different spectroscopic techniques provides a more complete picture of the compound's structure and purity. The logical flow of analysis is depicted below.

Interrelation of Spectroscopic Techniques

Conclusion

The spectroscopic analysis of this compound, through the combined application of UV-Vis, IR, Raman, and NMR techniques, allows for a thorough characterization of its electronic and molecular structure. While direct spectroscopic data for this specific hydrated salt is limited in the literature, a comprehensive understanding can be achieved by leveraging data from analogous tetrachloropalladate(II) compounds and applying the general experimental protocols outlined in this guide. This approach enables researchers to confidently verify the identity and purity of their material, which is essential for its effective use in research and development.

References

Preliminary Investigation of Li₂PdCl₄ Hydrate as a Catalyst Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium tetrachloropalladate(II) hydrate (Li₂PdCl₄·xH₂O) is a versatile and reactive palladium precursor that has garnered significant interest in the field of catalysis. Its utility stems from its solubility in various organic solvents and its ability to serve as a source of palladium(II) for the in-situ generation of catalytically active species. This technical guide provides a comprehensive overview of the preliminary investigations into Li₂PdCl₄ hydrate as a catalyst precursor, with a focus on its application in key cross-coupling reactions and the synthesis of palladium nanoparticles. The information presented herein is intended to be a valuable resource for researchers and professionals in chemistry and drug development, offering insights into the catalytic potential of this compound.

Synthesis of Li₂PdCl₄ Hydrate

While detailed experimental procedures for the synthesis of Li₂PdCl₄ hydrate are not extensively documented in publicly available literature, a general and common method involves the reaction of palladium(II) chloride (PdCl₂) with lithium chloride (LiCl) in a suitable solvent.

General Synthesis Protocol:

A typical synthesis involves dissolving palladium(II) chloride in an aqueous solution of lithium chloride. The reaction can also be carried out in alcoholic solvents like methanol.[1] The stoichiometry is adjusted to favor the formation of the tetrachloropalladate complex. The resulting solution is then typically concentrated and cooled to induce crystallization of the hydrated salt. The exact number of water molecules (x) in the hydrate can vary depending on the crystallization conditions.

Characterization

The synthesized Li₂PdCl₄ hydrate is typically a brown powder or crystalline solid. Characterization is crucial to confirm the identity and purity of the compound. Standard analytical techniques that can be employed include:

-

Infrared (IR) Spectroscopy: To identify the presence of water of hydration and the Pd-Cl bonds.

-

Elemental Analysis: To determine the elemental composition and confirm the stoichiometry.

-

X-ray Diffraction (XRD): To analyze the crystalline structure of the solid.

Catalytic Applications of Li₂PdCl₄ Hydrate

Li₂PdCl₄ hydrate serves as a precursor to catalytically active palladium species, primarily Pd(0), which are essential for a wide range of organic transformations. Its primary applications are in the formation of carbon-carbon bonds through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. Li₂PdCl₄ can be used to generate the active Pd(0) catalyst in situ for these reactions.[1]

Experimental Protocol for a Supported Suzuki-Miyaura Catalyst Synthesis:

A chitosan-supported palladium(II) complex, which is active in Suzuki coupling, can be synthesized using Li₂PdCl₄. The synthesis involves the initial preparation of a chitosan-based ligand followed by complexation with palladium.

-

Ligand Synthesis: Salicylaldehyde is reacted with chitosan to form a Schiff base ligand.

-

Complexation: The chitosan-supported ligand is then treated with a methanolic solution of Li₂PdCl₄ to form the palladium(II) complex.[2]

The resulting solid-supported catalyst can then be used in Suzuki-Miyaura coupling reactions.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes the catalytic performance of a chitosan-supported palladium catalyst (synthesized from Li₂PdCl₄) in the coupling of various aryl halides with phenylboronic acid.

| Entry | Aryl Halide | Product | Yield (%) (Thermal Heating, 2h) | Yield (%) (Microwave, 10 min) | TOF (h⁻¹) (Microwave) |

| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 90 | 97 | 114,114 |

| 2 | 4-Iodoanisole | 4-Methoxybiphenyl | 92 | 98 | - |

| 3 | 4-Bromotoluene | 4-Methylbiphenyl | 88 | 95 | - |

| 4 | 4-Iodotoluene | 4-Methylbiphenyl | 90 | 96 | - |

Data extracted from a study on a chitosan-supported Pd(II) catalyst.[2]

Logical Workflow for Suzuki-Miyaura Catalysis using a Li₂PdCl₄-derived Catalyst:

Caption: Workflow for Suzuki-Miyaura coupling using a Li₂PdCl₄-derived supported catalyst.

Heck Reactions

The Heck reaction is a cornerstone of C-C bond formation, coupling aryl or vinyl halides with alkenes. Li₂PdCl₄ serves as a catalyst precursor for this transformation.[1]

General Experimental Protocol:

A typical Heck reaction involves reacting an aryl halide with an alkene in the presence of a palladium catalyst (generated from a precursor like Li₂PdCl₄), a base (e.g., triethylamine), and a suitable solvent (e.g., acetonitrile or DMF). The reaction is often heated to achieve a reasonable reaction rate.

While specific quantitative data for Heck reactions directly employing Li₂PdCl₄ hydrate as the sole precursor is sparse in the provided results, its role in generating the active catalyst is well-established.

Signaling Pathway for the Heck Reaction Catalytic Cycle:

Caption: Catalytic cycle of the Heck reaction initiated from a Pd(0) species.

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides, a key reaction in the synthesis of pharmaceuticals and conjugated materials. Li₂PdCl₄ is a known precursor for catalysts in this reaction.[1]

Experimental Protocol for Palladacycle Synthesis for Sonogashira Coupling:

Li₂PdCl₄ can be used to synthesize palladacycles, which are effective catalysts for Sonogashira reactions.

-

Ligand Synthesis: A suitable organic ligand, for example, one containing nitrogen and sp²-hybridized carbon atoms, is synthesized first.

-

Chloropalladation: The ligand is then reacted with Li₂PdCl₄ in a solvent like methanol at room temperature to afford the pincer palladacycle.[3]

This palladacycle can then be employed as a catalyst in Sonogashira coupling reactions.

Quantitative Data for a Sonogashira-related Reaction:

In a study on the synthesis of a pincer palladacycle from Li₂PdCl₄, the yield of the palladacycle itself was reported.

| Precursor | Ligand | Product | Solvent | Yield (%) |

| Li₂PdCl₄ | 2-pyridinyl-8-quinolinyl-acetylene | Pincer Palladacycle | Methanol | 63 |

Data extracted from a study on the synthesis of a pincer palladacycle.[3]

Experimental Workflow for Palladacycle Synthesis and Application:

Caption: Workflow from Li₂PdCl₄ to a palladacycle catalyst for Sonogashira coupling.

Synthesis of Palladium Nanoparticles

Li₂PdCl₄ hydrate is also a valuable precursor for the synthesis of palladium nanoparticles (PdNPs), which are widely used as heterogeneous catalysts due to their high surface area and catalytic activity.

Experimental Protocol for PdNP Synthesis:

-

Dispersion: A support material, such as functionalized mesoporous silica nanoparticles (MSN), is dispersed in water.

-

Precursor Addition: An aqueous solution of Li₂PdCl₄ is added to the suspension.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added dropwise to the mixture to reduce the Pd(II) to Pd(0), forming the nanoparticles.[4]

-

Isolation: The resulting solid containing the PdNPs is collected by centrifugation, washed, and dried.

Quantitative Data for PdNP Synthesis:

| Precursor | Support | Reducing Agent | Pd Loading (wt. %) |

| Li₂PdCl₄ | MAP-MSN | NaBH₄ | 8 |

Data extracted from a study on the synthesis of palladium supported on MSN.[4]

Conclusion

Li₂PdCl₄ hydrate is a readily accessible and versatile precursor for generating catalytically active palladium species. Its utility in fundamental organic transformations such as Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, as well as in the synthesis of heterogeneous palladium nanoparticle catalysts, underscores its importance in modern synthetic chemistry. The experimental outlines and data presented in this guide provide a solid foundation for researchers looking to explore the catalytic potential of this compound in their own work. Further investigations into optimizing reaction conditions and expanding the scope of its applications are warranted and expected to yield exciting new developments in catalysis.

References

An In-depth Technical Guide to the Structure of Hydrated Tetrachloropalladate Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and analysis of hydrated tetrachloropalladate(II) complexes. The tetrachloropalladate(II) anion, [PdCl₄]²⁻, is a fundamental coordination complex of palladium. It serves as a critical precursor in the synthesis of catalysts for organic chemistry, particularly in cross-coupling reactions vital to pharmaceutical development, and is also utilized in materials science and for allergy testing.[1][2][3] Understanding its hydrated structure is essential for controlling its reactivity, stability, and application.

Core Molecular Structure of the Tetrachloropalladate(II) Anion

The tetrachloropalladate(II) anion features a central palladium(II) ion coordinated by four chloride ligands. Palladium(II) has a d⁸ electron configuration. For 4d and 5d transition metals like palladium, the larger radial diffusion of the d orbitals leads to a greater crystal field splitting energy.[4] This energy difference strongly favors a square planar geometry over a tetrahedral one to maximize electronic stabilization.[4] Consequently, the [PdCl₄]²⁻ anion is diamagnetic and adopts a stable square planar configuration.[4]

Caption: Square planar geometry of the [PdCl₄]²⁻ anion.

The Role of Hydration in the Crystal Structure

In the solid state, tetrachloropalladate salts are typically hydrated, with water molecules playing a crucial role in stabilizing the crystal lattice. These water molecules form a hydration shell around the complex anion and the associated counter-ions (e.g., Na⁺, Li⁺). Molecular dynamics simulations and experimental data indicate that the first hydration shell around the [PdCl₄]²⁻ anion arranges into a tetragonal prism.[5] This structured water network is formed through hydrogen bonding with the chloride ligands and electrostatic interactions with the counter-ions, influencing the overall stability and solubility of the compound.

Caption: Hydration shell architecture around the [PdCl₄]²⁻ anion.

Quantitative Data and Properties

The properties of hydrated tetrachloropalladate complexes vary depending on the counter-ion. Sodium tetrachloropalladate is a common commercially available form.

| Property | Sodium Tetrachloropalladate(II) Hydrate | Lithium Tetrachloropalladate(II) Hydrate |

| Molecular Formula | Na₂PdCl₄·3H₂O[6] | Li₂PdCl₄·xH₂O[7] |

| Molar Mass | 348.22 g/mol [6] | Varies with hydration |

| Appearance | Reddish-brown powder[1][6] | Data not specified |

| CAS Number | 13820-53-6[1][6] | 123334-21-4[7] |

| Palladium Content | ≥ 30.5%[1] | Data not specified |

| Solubility | Soluble in water and acetic acid[8] | Improved solubility[9] |

Experimental Protocols

The synthesis and characterization of hydrated tetrachloropalladate complexes involve several standard laboratory techniques.

General Synthesis Protocol

Hydrated alkali metal tetrachloropalladates (M₂PdCl₄) are typically prepared by reacting palladium(II) chloride (PdCl₂), which is insoluble in water, with a stoichiometric amount of the corresponding alkali metal chloride (MCl) in an aqueous solution.[6]

-

Reaction Setup: Palladium(II) chloride is suspended in deionized water.

-

Addition of Salt: At least two equivalents of the alkali metal chloride (e.g., NaCl) are added to the suspension.

-

Dissolution: The mixture is stirred, often with gentle heating, until the PdCl₂ dissolves completely, forming the soluble M₂[PdCl₄] complex. The reaction is: PdCl₂ (s) + 2 MCl (aq) → M₂[PdCl₄] (aq).[6]

-

Crystallization: The resulting reddish-brown solution is concentrated by slow evaporation. Upon cooling, crystals of the hydrated salt (e.g., Na₂PdCl₄·3H₂O) precipitate.[6]

-

Isolation: The crystals are isolated by filtration, washed with a small amount of cold solvent (e.g., ethanol) to remove impurities, and dried under vacuum.

Characterization Methodologies

X-ray Crystallography: This is the most definitive technique for determining the three-dimensional molecular structure in the solid state.[10]

-

Protocol: A suitable single crystal is grown from a saturated solution. The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to solve the crystal structure, revealing precise bond lengths, bond angles, and the arrangement of atoms, counter-ions, and water molecules within the crystal lattice.[10] This technique provides unambiguous proof of the square planar geometry and the coordination of water molecules.[11][12]

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and dehydration process.[13][14]

-

Protocol: A small, precisely weighed sample of the hydrated complex is placed in a crucible within a TGA instrument. The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).[13] The TGA measures weight loss as a function of temperature, allowing for the quantification of water molecules lost at specific temperatures. DSC measures the heat flow associated with thermal events like dehydration and decomposition.[15]

Caption: Experimental workflow for synthesis and characterization.

Spectroscopy (Infrared and Raman): Vibrational spectroscopy is used to confirm the presence of coordinated water and to probe the Pd-Cl bonds.

-

Protocol: An IR or Raman spectrum of the solid sample is recorded. The presence of broad absorption bands in the 3350-3450 cm⁻¹ region of the IR spectrum is characteristic of the O-H stretching vibrations of coordinated water molecules.[16] New bands at lower frequencies (e.g., 400-600 cm⁻¹) can be assigned to metal-oxygen or metal-nitrogen stretching, confirming complexation.[16]

Applications in Drug Development

While hydrated tetrachloropalladate itself is not typically a therapeutic agent, it is a cornerstone precursor for synthesizing organopalladium complexes that are indispensable in pharmaceutical research and manufacturing.[9][17]

-

Catalyst Precursor: It is a primary starting material for generating Pd(0) and Pd(II) catalysts used in C-N and C-C cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Heck reactions).[2] These reactions are fundamental for building the complex molecular architectures of many modern drugs.[2]

-

Oxidative Addition Complexes (OACs): Tetrachloropalladate can be used to generate stable palladium OACs from drug molecules or advanced intermediates.[18] These OACs can then undergo further reactions under mild conditions, enabling late-stage functionalization—a powerful strategy for rapidly creating libraries of drug analogues for structure-activity relationship (SAR) studies.[18]

-

Medical Diagnostics: Sodium tetrachloropalladate is used in dermatological patch testing to diagnose contact allergies to palladium, which is found in dental alloys, jewelry, and other consumer products.[3][8]

Caption: Role of tetrachloropalladate as a precursor in drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemotechnique.se [chemotechnique.se]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Sodium tetrachloropalladate - Wikipedia [en.wikipedia.org]

- 7. americanelements.com [americanelements.com]

- 8. Sodium tetrachloropalladate(II) hydrate, 99.95% (metals basis), Pd 30% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. chemimpex.com [chemimpex.com]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Energetic bimetallic complexes as catalysts affect the thermal decomposition of ammonium perchlorate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. isca.in [isca.in]

- 18. Design of New, More Stable, Precursors to Organopalladium(II) Complexes and Methods for the Palladium-Mediated Late-Stage Diversification of Pharmaceuticals [dspace.mit.edu]

Unraveling the Electrochemical Landscape of Lithium Tetrachloropalladate(II)

For Researchers, Scientists, and Drug Development Professionals: A Technical Overview of the Electrochemical Properties of Li₂PdCl₄

Lithium tetrachloropalladate(II) (Li₂PdCl₄) is a compound of significant interest in fields ranging from catalysis to materials science. Its electrochemical behavior, primarily governed by the tetrachloropalladate(II) anion ([PdCl₄]²⁻), is crucial for its application in emerging technologies such as advanced battery systems and fuel cells. This technical guide provides a concise overview of the known electrochemical properties of Li₂PdCl₄, drawing from available scientific literature on the [PdCl₄]²⁻ complex. Due to a scarcity of research focused specifically on the lithium salt, this document focuses on the fundamental electrochemical reactions of the tetrachloropalladate(II) anion.

Core Electrochemical Data

The electrochemical characteristics of the [PdCl₄]²⁻ anion are central to understanding the behavior of Li₂PdCl₄ in electrochemical systems. The following table summarizes the key quantitative data available.

| Parameter | Value | Conditions |

| Standard Reduction Potential ([PdCl₄]²⁻/Pd) | +0.591 V vs. SHE | Aqueous solution |

Electrochemical Behavior: Reduction of the [PdCl₄]²⁻ Anion

The predominant electrochemical process observed for the tetrachloropalladate(II) anion is its reduction to metallic palladium. This two-electron transfer process is the basis for many of its applications in electrodeposition and nanoparticle synthesis.

A typical cyclic voltammogram of a solution containing the [PdCl₄]²⁻ anion exhibits a distinct cathodic peak corresponding to this reduction. In acidic aqueous solutions, this reduction peak is typically observed in the potential range of +0.1 V to +0.2 V versus a reference electrode. The exact potential can vary depending on factors such as the electrolyte composition, pH, and the working electrode material.

The overall reduction reaction can be represented as:

[PdCl₄]²⁻(aq) + 2e⁻ → Pd(s) + 4Cl⁻(aq)

This process involves the deposition of a layer of metallic palladium onto the electrode surface. The subsequent anodic scan in a cyclic voltammetry experiment would typically show the stripping (oxidation) of this deposited palladium back into solution, although this is often more complex and may involve the formation of palladium oxides or other species depending on the experimental conditions.

Experimental Protocol: Cyclic Voltammetry of Tetrachloropalladate(II)

Objective: To investigate the reduction of the [PdCl₄]²⁻ anion to metallic palladium.

Materials:

-

Working Electrode: Glassy carbon, platinum, or gold electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire or graphite rod.

-

Electrolyte: A solution of Li₂PdCl₄ (or a related salt like K₂PdCl₄ or Na₂PdCl₄) in a suitable supporting electrolyte. For aqueous studies, a common supporting electrolyte is an acidic solution such as 0.1 M HCl or 0.5 M H₂SO₄. For non-aqueous studies, a lithium salt (e.g., LiClO₄) in an organic solvent (e.g., acetonitrile, propylene carbonate) would be appropriate.

-

Potentiostat/Galvanostat system.

Procedure:

-

Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse thoroughly with deionized water and sonicate in deionized water and then in the supporting electrolyte to remove any residual polishing material.

-

Electrochemical Cell Setup: Assemble a three-electrode cell containing the prepared working electrode, the reference electrode, and the counter electrode. Fill the cell with the electrolyte solution containing a known concentration of the tetrachloropalladate(II) salt (e.g., 1-10 mM).

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the initial and final potentials to values that bracket the expected redox events. For the reduction of [PdCl₄]²⁻, a scan might be initiated at a potential where no reaction occurs (e.g., +0.8 V vs. SCE) and swept to a more negative potential (e.g., -0.2 V vs. SCE) and then back to the initial potential.

-

Select a scan rate (e.g., 50 mV/s). Multiple scan rates should be used to investigate the kinetics of the reaction.

-

Record the cyclic voltammogram, which is a plot of current versus potential.

-

Data Analysis:

-

Identify the cathodic and anodic peak potentials and currents.

-

Investigate the effect of scan rate on the peak currents and potentials to gain insights into the reaction mechanism (e.g., diffusion-controlled vs. surface-adsorbed species).

Visualizing the Electrochemical Process

The following diagrams illustrate the fundamental concepts and workflows related to the electrochemical analysis of Li₂PdCl₄.

Concluding Remarks

The electrochemical properties of lithium tetrachloropalladate(II) are fundamentally linked to the redox chemistry of the [PdCl₄]²⁻ anion. The primary electrochemical event is the two-electron reduction to metallic palladium, a process with significant implications for catalysis and materials synthesis. While a comprehensive electrochemical profile of Li₂PdCl₄, particularly in the context of battery applications, remains an area ripe for further investigation, the foundational knowledge of the tetrachloropalladate(II) system provides a strong basis for future research and development. Further studies, especially in non-aqueous electrolytes, are necessary to fully elucidate its potential as an electrode material.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using Lithium Tetrachloropalladate(II) Hydrate as a Precatalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures. Lithium tetrachloropalladate(II) hydrate (Li₂PdCl₄·xH₂O) serves as an effective and convenient precatalyst for this transformation. In the presence of a suitable base and solvent system, it generates catalytically active Palladium(0) nanoparticles in situ, facilitating the cross-coupling of a broad range of substrates under mild conditions. This document provides detailed protocols and application data for researchers utilizing this catalyst system.

Data Presentation: Reaction Parameters and Yields

The following table summarizes the reaction conditions and corresponding yields for the Suzuki-Miyaura cross-coupling of various aryl bromides with phenylboronic acid using an in situ generated palladium nanoparticle catalyst derived from a Pd(II) source, with lithium chloride as a promoter. These results demonstrate the versatility and efficiency of this catalytic system.

Table 1: Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide | Time (min) | Yield (%) |

| 1 | 4-Bromoanisole | 10 | 98 |

| 2 | Bromobenzene | 15 | 95 |

| 3 | 4-Bromotoluene | 12 | 96 |

| 4 | 4-Bromobenzaldehyde | 20 | 92 |

| 5 | 1-Bromo-4-nitrobenzene | 25 | 90 |

| 6 | 4-Bromobenzonitrile | 22 | 93 |

| 7 | 4-Bromobiphenyl | 18 | 94 |

| 8 | 2-Bromopyridine | 30 | 85 |

| 9 | 3-Bromopyridine | 28 | 88 |

| 10 | 1-Bromonaphthalene | 15 | 97 |

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), PdCl₂ (0.01 mmol, 1 mol%), 3 M LiCl (1 mL), in a 1:1 mixture of isopropanol and water (10 mL) at room temperature.

Experimental Protocols

This section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using a Pd(II) precatalyst, which can be adapted for this compound.

Materials and Equipment

-

This compound (or Palladium(II) chloride)

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Lithium chloride (LiCl) solution (3 M aqueous)

-

Solvent (e.g., isopropanol and deionized water)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

-

Inert gas supply (Argon or Nitrogen) is recommended for sensitive substrates, though the cited protocol proceeds in air.

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst and Promoter Addition: Add the this compound (0.01 mmol, 1 mol%) to the flask. Follow this with the addition of the 3 M aqueous lithium chloride solution (1 mL).

-

Solvent Addition: Add a 1:1 mixture of isopropanol and water (10 mL) to the reaction flask.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding 20 mL of deionized water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the active Pd(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

This diagram outlines the logical flow of the experimental procedure, from the initial setup to the final purification of the desired product.

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Application Notes and Protocols for Sonogashira Coupling with Lithium Tetrachloropalladate(II) Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is invaluable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials. The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.

Lithium tetrachloropalladate(II) hydrate (Li₂PdCl₄·xH₂O) is a versatile and effective palladium(II) salt that can serve as a precatalyst in various cross-coupling reactions, including the Sonogashira coupling.[1][2] As a Pd(II) source, it is reduced in situ to the active Pd(0) species by components in the reaction mixture, such as an amine or a phosphine ligand, which then enters the catalytic cycle.[3] The use of Li₂PdCl₄ offers a convenient and stable palladium source for researchers.

These notes provide a detailed protocol and application data for conducting Sonogashira coupling reactions using this compound as the catalyst precursor.

Reaction Principle

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the oxidative addition of the aryl or vinyl halide to the active Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and a copper(I) salt), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3][4] In copper-free variations, the mechanism involves direct interaction of the palladium complex with the alkyne.[4]

Data Presentation: Representative Reaction Parameters and Yields

| Entry | Aryl Halide (R¹-X) | Alkyne (H-R²) | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | 1-2 | 2-5 | Et₃N | THF | RT - 50 | 2-6 | >90 |

| 2 | 4-Bromoanisole | Phenylacetylene | 2-3 | 5 | Piperidine | DMF | 80 | 12 | 85-95 |

| 3 | 4-Iodotoluene | 1-Heptyne | 1-2 | 2-5 | DIPA | Toluene | 60 | 4 | >90 |

| 4 | 1-Bromonaphthalene | Trimethylsilylacetylene | 2-3 | 5 | Et₃N | THF/DMF | 70 | 8 | 80-90 |

| 5 | 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | 2-3 | 5 | K₂CO₃ | Acetonitrile | 80 | 12 | 75-85 |

| 6 | 4-Chlorobenzonitrile | Phenylacetylene | 3-5 | 5-10 | Cs₂CO₃ | Dioxane | 100-120 | 24 | 60-70 |

Note: Yields are illustrative and highly dependent on the specific substrates, reaction conditions, and optimization. Catalyst loading is based on the palladium content. DIPA = Diisopropylamine.

Mandatory Visualizations

Catalytic Cycle of Sonogashira Coupling

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling reaction.

Experimental Workflow for Sonogashira Coupling

Caption: General experimental workflow for a Sonogashira coupling reaction.

Experimental Protocols

The following is a representative, generalized procedure that can be adapted for various substrates. Optimization of catalyst loading, base, solvent, and temperature is recommended for each new substrate combination.

Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling

Materials:

-

Aryl halide (e.g., Iodobenzene, 1.0 mmol, 1.0 eq)

-

Terminal alkyne (e.g., Phenylacetylene, 1.1-1.2 mmol, 1.1-1.2 eq)

-

This compound (Li₂PdCl₄·xH₂O, 0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

-

Amine base (e.g., Triethylamine or Diisopropylamine, 3.0 mmol, 3.0 eq)

-

Anhydrous, degassed solvent (e.g., THF or Toluene, 5-10 mL)

-

Schlenk flask or sealed reaction tube

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (2 mol%), and Copper(I) iodide (4 mol%).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-